Physicochemical Superiority Over Hexahydro-1,3-diazepin-2-one Scaffolds for HIV Protease Inhibitor Design
In a direct head-to-head comparison of scaffolds for designing HIV protease inhibitors, tetrahydropyrimidinones demonstrated clear advantages over the previously disclosed hexahydro-1,3-diazepin-2-ones. The tetrahydropyrimidinone scaffold was found to be more unsymmetrical (different P1/P1'), less crystalline, more soluble, and more lipophilic (mono-ol vs diol) [1]. These properties are critical for improving drug-likeness and oral bioavailability, directly influencing the success of a drug discovery program.
| Evidence Dimension | Scaffold Physicochemical Properties |
|---|---|
| Target Compound Data | Tetrahydropyrimidinone scaffold: Unsymmetrical, less crystalline, more soluble, more lipophilic (mono-ol). |
| Comparator Or Baseline | Hexahydro-1,3-diazepin-2-one scaffold: Symmetrical, more crystalline, less soluble, less lipophilic (diol). |
| Quantified Difference | Qualitative but systematic difference in key drug-likeness parameters. |
| Conditions | Scaffold comparison for HIVPR inhibitor design, evaluated in parallel synthesis and in vitro assays. |
Why This Matters
Selecting the tetrahydropyrimidinone core offers a higher probability of achieving favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, reducing the time and cost of lead optimization.
- [1] De Lucca, G. V., et al. (1999). Stereospecific synthesis, structure-activity relationship, and oral bioavailability of tetrahydropyrimidin-2-one HIV protease inhibitors. Journal of Medicinal Chemistry, 42(1), 135-152. View Source
